1-Methyl-2-(propan-2-yl)cyclopentane
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Overview
Description
1-Methyl-2-(propan-2-yl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with a methyl group and an isopropyl group. Its molecular formula is C9H18, and it is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclopentane can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentane derivatives. For instance, cyclopentane can be reacted with isopropyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of cyclopentadiene derivatives. The process requires high pressure and temperature conditions, along with a suitable catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding cyclopentanones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under UV light or in the presence of a halogen carrier.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Cyclopentanones
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
1-Methyl-2-(propan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial formulations.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with enzyme active sites, altering their catalytic activity.
Comparison with Similar Compounds
1-Methyl-2-(propan-2-yl)cyclopentane can be compared with other cycloalkanes such as:
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in the production of synthetic resins.
Methylcyclopentane: Similar to this compound but with only one methyl group, used in organic synthesis and as a solvent.
Isopropylcyclopentane: Contains an isopropyl group but lacks the additional methyl group, used in chemical research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
89223-57-4 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7(2)9-6-4-5-8(9)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
CGWXYEIWDQDFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1C(C)C |
Origin of Product |
United States |
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